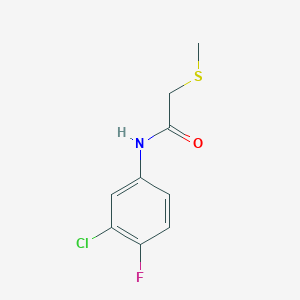
5-Fluoro-2-phenoxyaniline
Overview
Description
5-Fluoro-2-phenoxyaniline is a chemical compound with the molecular formula C12H10FNO. It has a molecular weight of 203.22 . It is typically in liquid form .
Synthesis Analysis
The synthesis of 5-Fluoro-2-phenoxyaniline involves the reduction of a nitro compound of Structure 1 to an aniline of Structure 2. This process uses tin(ll) chloride in ethanol at 40 degrees Celsius for 2.5 hours .Molecular Structure Analysis
The IUPAC name for 5-Fluoro-2-phenoxyaniline is the same as its common name. Its InChI code is 1S/C12H10FNO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H,14H2 .Physical And Chemical Properties Analysis
5-Fluoro-2-phenoxyaniline is a liquid at room temperature . It has a molecular weight of 203.22 .Scientific Research Applications
Biomarker Identification in Toxicology
A study by Bundy et al. (2002) utilized high-resolution 1H NMR spectroscopy to identify novel biomarkers of xenobiotic toxicity. This method, applied to the earthworm Eisenia veneta, showed promise for determining the mechanism of action of toxic chemicals, potentially including compounds like 5-Fluoro-2-phenoxyaniline.
pH Sensitive Probes for Biological Systems
Rhee, Levy, and London (1995) developed pH-sensitive probes using fluorinated o-aminophenol derivatives, including compounds similar to 5-Fluoro-2-phenoxyaniline. Their research, published in Bioconjugate chemistry, indicates potential applications in monitoring pH variations in biological systems.
Cellular Response to Chemotherapeutic Agents
A 2013 study by Can et al. explored the cellular response to 5-Fluorouracil, a chemotherapeutic agent. This research, while focused on a specific fluorinated compound, sheds light on how similar compounds, such as 5-Fluoro-2-phenoxyaniline, might interact with cellular pathways.
Antibacterial Properties
Vidhya, Austine, and Arivazhagan (2020) investigated the antibacterial properties of 2-chloro-5-fluoro phenol, a compound structurally related to 5-Fluoro-2-phenoxyaniline. Their research in Heliyon demonstrates potential applications in developing new antibacterial agents.
Liquid Crystal Research
A study by Thompson et al. (2015) on phenoxy-terminated smectic liquid crystals, which involved fluorine substitution similar to 5-Fluoro-2-phenoxyaniline, provides insights into the design of advanced materials with specific mesomorphic properties, relevant in display technology and other areas.
Synthesis and Fungicidal Activities
Ren, Cui, He, and Gu (2007) focused on synthesizing novel fluorine-containing compounds with fungicidal activities. Their work, detailed in the Journal of Fluorine Chemistry, implies potential agricultural applications for compounds like 5-Fluoro-2-phenoxyaniline.
Insecticidal Activity
Research by Mohan et al. (2004) into 1,3,4-oxadiazoles containing phenoxyfluorophenyl groups suggests possible insecticidal applications for similar fluorinated compounds.
Charge Storage Materials
Wang, Lin, Jiang, and colleagues (2019) explored the use of fluoropolymers, including poly(5-fluoroindole), as charge storage materials. This research, published in Electrochimica Acta, highlights the potential of fluorinated compounds in the development of high-performance materials for energy storage applications.
Safety and Hazards
properties
IUPAC Name |
5-fluoro-2-phenoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYDPTVQMJEGLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-phenoxyaniline | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

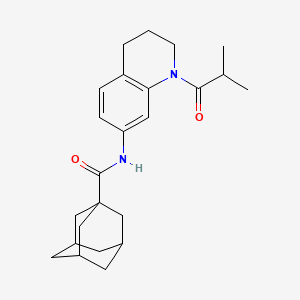
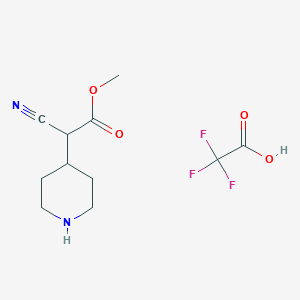
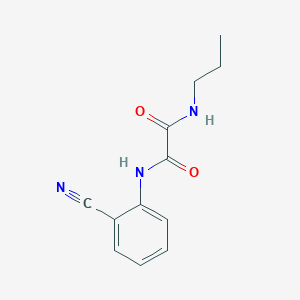

![2-{Imidazo[1,2-A]Pyridin-2-Yl}Ethan-1-Amine Hydrochloride](/img/structure/B2448205.png)
![N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2448207.png)
![2-Chloro-N-[[(2S,3S)-3-propan-2-yloxolan-2-yl]methyl]acetamide](/img/structure/B2448208.png)
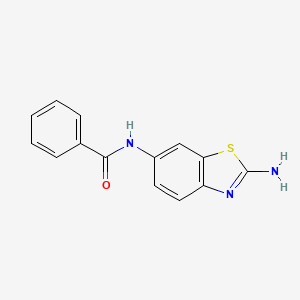
![3-benzyl-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2448212.png)
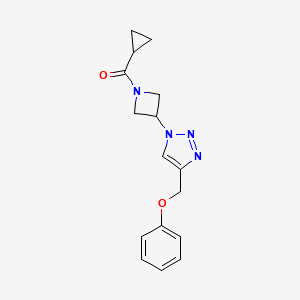
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2448215.png)

![3-Tert-butyl-7,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2448220.png)
